molecular formula C17H26N2O2 B12267732 N-tert-butyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxamide

N-tert-butyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxamide

Cat. No.: B12267732
M. Wt: 290.4 g/mol
InChI Key: XTVUEFMBEGMWPH-UHFFFAOYSA-N
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Description

N-tert-butyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxamide is a compound that belongs to the class of pyrrolidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

    Attachment of the Methoxyphenyl Moiety: The methoxyphenyl group is attached through nucleophilic substitution reactions using 4-methoxybenzyl halides.

    Formation of the Carboxamide Group: The carboxamide group is formed through amidation reactions involving carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl moiety or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

N-tert-butyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-4-methylpiperid-3-one: Shares the tert-butyl group and pyrrolidine ring but differs in the functional groups attached.

    N-(4-methoxybenzyl)pyrrolidine: Similar methoxyphenyl moiety but lacks the tert-butyl group and carboxamide functionality.

Uniqueness

N-tert-butyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the tert-butyl group and the methoxyphenyl moiety enhances its stability and reactivity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

N-tert-butyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)18-16(20)14-9-10-19(12-14)11-13-5-7-15(21-4)8-6-13/h5-8,14H,9-12H2,1-4H3,(H,18,20)

InChI Key

XTVUEFMBEGMWPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)CC2=CC=C(C=C2)OC

Origin of Product

United States

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